Cas no 1909358-78-6 (3-chloro-2-phenylprop-2-enamide)

3-chloro-2-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- 3-chloro-2-phenylprop-2-enamide

-

- インチ: 1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6-

- InChIKey: LGLMCVXVVHYYHG-VURMDHGXSA-N

- ほほえんだ: Cl/C=C(\C(N)=O)/C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 181.0294416g/mol

- どういたいしつりょう: 181.0294416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 43.1Ų

3-chloro-2-phenylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-247227-5.0g |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 5.0g |

$2152.0 | 2024-06-19 | |

| Enamine | EN300-247227-2.5g |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 2.5g |

$1454.0 | 2024-06-19 | |

| Chemenu | CM459957-1g |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95%+ | 1g |

$906 | 2023-03-24 | |

| Aaron | AR01C25H-100mg |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 100mg |

$379.00 | 2025-02-09 | |

| Enamine | EN300-247227-1g |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 1g |

$743.0 | 2023-09-15 | |

| 1PlusChem | 1P01C1X5-250mg |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 250mg |

$516.00 | 2024-06-17 | |

| 1PlusChem | 1P01C1X5-10g |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 10g |

$4006.00 | 2024-06-17 | |

| Aaron | AR01C25H-10g |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 10g |

$4413.00 | 2023-12-14 | |

| Aaron | AR01C25H-500mg |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 500mg |

$822.00 | 2025-02-09 | |

| Aaron | AR01C25H-250mg |

3-chloro-2-phenylprop-2-enamide |

1909358-78-6 | 95% | 250mg |

$530.00 | 2025-02-09 |

3-chloro-2-phenylprop-2-enamide 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

3-chloro-2-phenylprop-2-enamideに関する追加情報

Professional Introduction to 3-chloro-2-phenylprop-2-enamide (CAS No. 1909358-78-6)

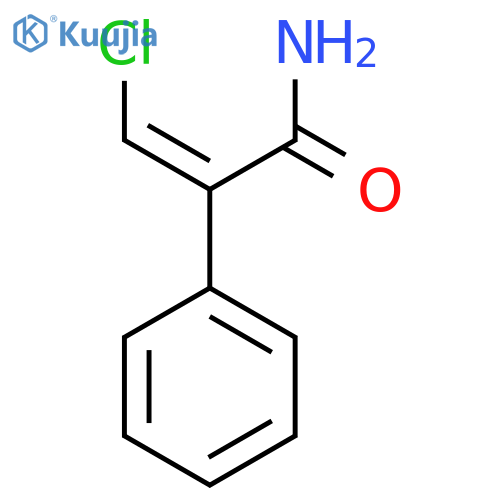

3-chloro-2-phenylprop-2-enamide, identified by its Chemical Abstracts Service number CAS No. 1909358-78-6, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of amides, characterized by its structural motif of a carbonyl group bonded to a nitrogen atom. The presence of a chloro substituent and a phenyl ring in its molecular structure imparts unique chemical properties that make it a subject of interest for various applications, particularly in medicinal chemistry and drug development.

The molecular structure of 3-chloro-2-phenylprop-2-enamide consists of a prop-2-enamide backbone, which is an unsaturated amide derivative. The chloro group at the third carbon position enhances the electrophilicity of the molecule, making it a versatile intermediate in organic synthesis. Additionally, the phenyl ring contributes to the overall stability and reactivity of the compound, influencing its interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of amide derivatives, including 3-chloro-2-phenylprop-2-enamide. Research has indicated that this compound exhibits promising biological activities, making it a valuable scaffold for designing novel therapeutic agents. Specifically, studies have highlighted its potential in modulating enzyme inhibition and receptor binding interactions, which are crucial mechanisms in drug action.

One of the most compelling aspects of 3-chloro-2-phenylprop-2-enamide is its role as a key intermediate in synthesizing more complex molecules with targeted biological effects. For instance, researchers have utilized this compound to develop derivatives with enhanced affinity for specific protein targets, which could lead to the development of new drugs with improved efficacy and reduced side effects. The chloro substituent, in particular, has been shown to enhance binding interactions by participating in hydrogen bonding or dipole-dipole interactions with biological targets.

The phenyl ring in the structure of 3-chloro-2-phenylprop-2-enamide also plays a critical role in determining its pharmacological properties. Phenyl rings are known to be important pharmacophores in many drugs due to their ability to interact with biological targets through hydrophobic interactions and π-stacking effects. This feature makes 3-chloro-2-phenylprop-2-enamide a promising candidate for further investigation in drug discovery programs.

Recent advancements in computational chemistry have enabled more efficient screening and design of compounds like 3-chloro-2-phenylprop-2-enamide. Molecular modeling studies have been instrumental in understanding how structural modifications can influence biological activity. These studies have suggested that small changes in the substitution pattern or electronic properties of the molecule can significantly alter its pharmacological profile. This knowledge is crucial for optimizing synthetic routes and developing derivatives with enhanced therapeutic potential.

In addition to its applications in drug development, 3-chloro-2-phenylprop-2-enamide has shown promise as a tool compound in chemical biology research. Its well-defined structure and reactivity make it an excellent candidate for studying enzyme mechanisms and interactions. Researchers have used this compound to probe the function of various enzymes and to develop inhibitors with high specificity. Such studies contribute valuable insights into disease pathways and can aid in the identification of new therapeutic targets.

The synthesis of 3-chloro-2-phenylprop-2-enamide involves multi-step organic reactions that highlight its complexity as a chemical entity. The process typically starts from readily available precursors such as phenylacetic acid derivatives, which undergo chlorination followed by amide formation. Advances in synthetic methodologies have improved the efficiency and scalability of these reactions, making it feasible to produce larger quantities of the compound for research purposes.

The safety profile of 3-chloro-2-phenylprop-2-enamide is another important consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working under controlled conditions to minimize exposure risks.

The future prospects for 3-chloro-2-phenylprop-2-enamide are promising, given its versatile structural features and potential biological activities. Ongoing research efforts are focused on expanding its applications in drug discovery and chemical biology. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in developing innovative therapeutic solutions.

1909358-78-6 (3-chloro-2-phenylprop-2-enamide) 関連製品

- 1824221-28-4((1-Azido-3-methylbutan-2-yl)benzene)

- 2138391-06-5(1-[5-(Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]ethan-1-one)

- 2287273-51-0(7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)

- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)

- 2235373-47-2(H-L-Sec(MDNPE)-OH)

- 37299-12-0(Chromium,tetracarbonylbis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-, (Cr-Cr))

- 1155094-40-8(2-(chloromethyl)-5-fluoro-1-phenyl-1H-1,3-benzodiazole)

- 1807285-65-9(Methyl 2-cyano-6-ethyl-3-(trifluoromethylthio)benzoate)

- 2634687-79-7((3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

- 1341882-70-9(Acetamide, 2-(3-azetidinyloxy)-N-(1,1-dimethylpropyl)-)